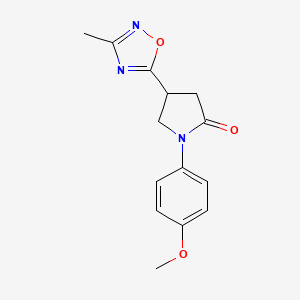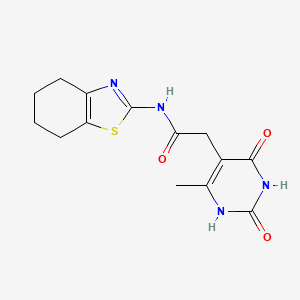
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (abbreviated as MPMOP) is a heterocyclic compound with a pyrrole ring and an oxadiazole ring. It is a white, crystalline solid that is insoluble in water. MPMOP is used in a variety of scientific research applications, including as a drug target, a catalyst, and a fluorescent dye. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of scientific research applications. It has been used as a drug target, a catalyst, and a fluorescent dye. It has also been used in a variety of biochemical and physiological studies, such as the study of the effects of drugs on the nervous system. In addition, this compound has been used in laboratory experiments to study the physical and chemical properties of compounds.
Wirkmechanismus
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of mechanisms of action. It acts as a drug target, a catalyst, and a fluorescent dye. As a drug target, this compound binds to specific receptors and enzymes in the body, which can alter the activity of the target molecule. As a catalyst, this compound can accelerate the rate of a chemical reaction. As a fluorescent dye, this compound can be used to detect the presence of specific molecules in a sample.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. This compound has also been shown to have a stimulatory effect on certain hormones, such as epinephrine, which is involved in the regulation of metabolism. In addition, this compound has been shown to have an inhibitory effect on certain proteins, such as calmodulin, which is involved in the regulation of calcium levels in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of applications. Another advantage is that it has a variety of biochemical and physiological effects, which makes it useful for studying the effects of drugs on the body. A limitation is that it is insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One potential direction is to further explore its potential as a drug target and a catalyst. Another potential direction is to investigate its effects on other biochemical and physiological pathways, such as those involved in cancer and neurological diseases. In addition, further research could be conducted to explore its potential use as a fluorescent dye. Finally, further research could be conducted to explore the potential of this compound as an industrial chemical.
Synthesemethoden
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized using a variety of methods, including the condensation of 4-methoxyphenol and 3-methyl-1,2,4-oxadiazole-5-carbaldehyde. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through a nucleophilic substitution of the oxadiazole ring with the phenolic group of the 4-methoxyphenol, resulting in the formation of the desired product.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-15-14(20-16-9)10-7-13(18)17(8-10)11-3-5-12(19-2)6-4-11/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVLDZQQFYAYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea](/img/structure/B6578758.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)
![3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6578767.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6578781.png)
![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578805.png)

![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)
![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)
![1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578854.png)
![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)
![1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578869.png)